molecular formula C21H25F3N6O B11330484 4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B11330484
M. Wt: 434.5 g/mol
InChI Key: XTQQIRGUXICZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolidine ring, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the piperazine ring through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common solvents used in the synthesis include dimethyl sulfoxide and acetonitrile, while catalysts such as palladium on carbon may be employed to facilitate certain reactions.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with molecular targets involved in disease pathways makes it a promising candidate for the treatment of various conditions, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and environmental remediation.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
  • **this compound
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and rings. This structure imparts specific reactivity and binding properties, making it a versatile molecule for various applications. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, contributing to its potential as a therapeutic agent.

Properties

Molecular Formula

C21H25F3N6O

Molecular Weight

434.5 g/mol

IUPAC Name

4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25F3N6O/c1-15-25-18(28-8-4-5-9-28)14-19(26-15)29-10-12-30(13-11-29)20(31)27-17-7-3-2-6-16(17)21(22,23)24/h2-3,6-7,14H,4-5,8-13H2,1H3,(H,27,31)

InChI Key

XTQQIRGUXICZNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.